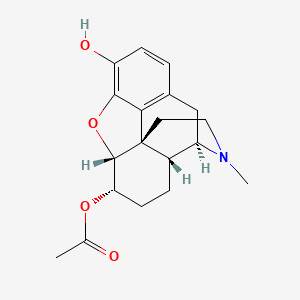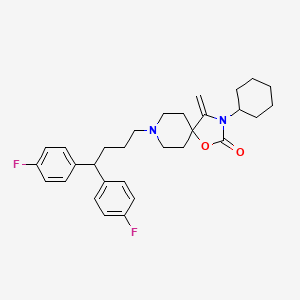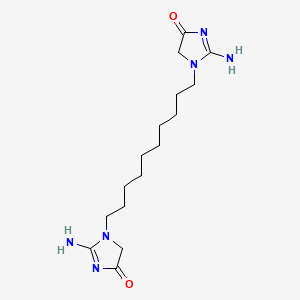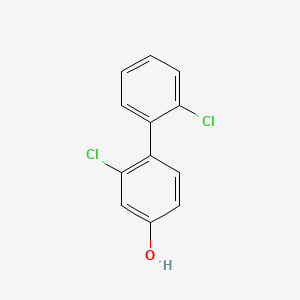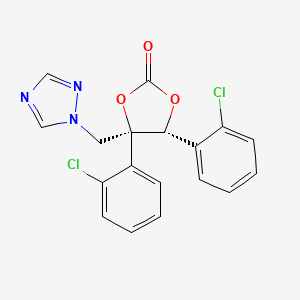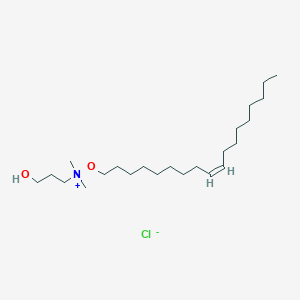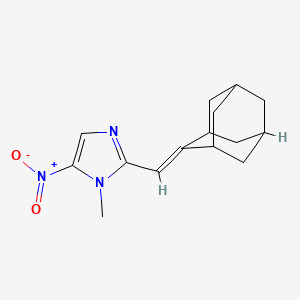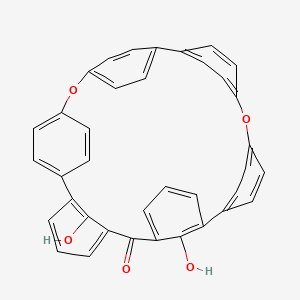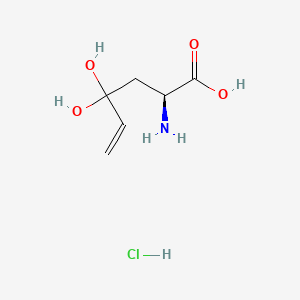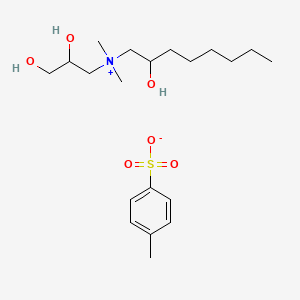
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C20H37NO6S and a molecular weight of 419.6 g/mol . This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate typically involves the reaction of 2,3-dihydroxypropylamine with 2-hydroxyoctyl chloride in the presence of a base, followed by the addition of toluene-p-sulphonic acid . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
化学反応の分析
Types of Reactions
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted ammonium salts.
科学的研究の応用
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
作用機序
The mechanism by which (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate exerts its effects involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by its amphiphilic structure, allowing it to stabilize emulsions and enhance the solubility of various compounds. The molecular targets and pathways involved include:
Cell Membranes: Enhances permeability and stability.
Proteins and Enzymes: Stabilizes their structure and function.
類似化合物との比較
Similar Compounds
- (2,3-Dihydroxypropyl)(2-hydroxydodecyl)dimethylammonium toluene-p-sulphonate
- (2,3-Dihydroxypropyl)(2-hydroxyhexyl)dimethylammonium toluene-p-sulphonate
Uniqueness
Compared to similar compounds, (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate offers a balanced amphiphilic structure that provides optimal solubility and stability in various applications. Its unique combination of hydrophilic and hydrophobic properties makes it particularly effective in emulsification and stabilization processes .
特性
CAS番号 |
94134-24-4 |
|---|---|
分子式 |
C20H37NO6S |
分子量 |
419.6 g/mol |
IUPAC名 |
2,3-dihydroxypropyl-(2-hydroxyoctyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H30NO3.C7H8O3S/c1-4-5-6-7-8-12(16)9-14(2,3)10-13(17)11-15;1-6-2-4-7(5-3-6)11(8,9)10/h12-13,15-17H,4-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
YTHWXMVRUPETGQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC(C[N+](C)(C)CC(CO)O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


